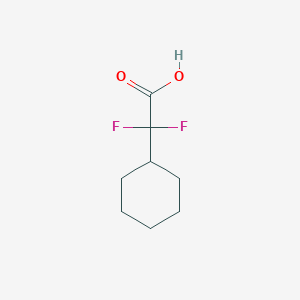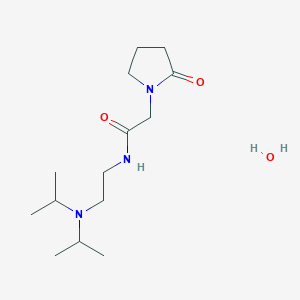
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate
Vue d'ensemble
Description
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate, also known as DIPEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis reactions. DIPEA is an important reagent in organic chemistry and is used in a variety of chemical reactions.
Applications De Recherche Scientifique
Cognitive Enhancement
Pramiracetam is a synthetic racetam derivative used for cognitive enhancement . Preliminary evidence supports its usage in aiding long-term memory formation . Although the mechanisms are not well known, it might enhance acetylcholine synthesis .
Pharmacokinetics
Pramiracetam is fat-soluble rather than water-soluble, which means it is absorbed into the bloodstream via fatty acids . It reaches peak concentrations and maximum bioavailability relatively quickly, generally within 30 minutes , and it has a moderately long half-life of 4.5-6.5 hours .
Neurological Effects
Pramiracetam has been detected in the brain following oral ingestion to rats . However, it has been described as being relatively poorly absorbed across the blood-brain barrier .
Hydration and Amphiphilic Properties
An investigation of the hydration and amphiphilic properties of the pramiracetam molecules has been conducted by theoretical conformational analysis and the Monte Carlo method . Their localization and orientation at the water-lipophilic medium interface have been determined, which made it possible to explain the characteristics of the pharmacological action of the drugs .
Anti-Amnesiac Properties
Pramiracetam was synthesized on the basis that it conferred more anti-amnesiac properties . It was developed as a modification of piracetam that had more anti-amnesiac potential against electrocution .
Interaction with Neurotransmission
Although pramiracetam has been found to have no significant influence on hippocampal excitatory postsynaptic potentials , it has also been found to have no affinity for dopaminergic, adrenergic, serotoninergic, GABAergic, muscarinic, and adenosinic receptors at an IC 50 below 10μM .
Mécanisme D'action
Target of Action
Pramiracetam hydrate, also known as N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate or PRAMIRACETAM MONOHYDRATE, is a synthetic derivative of piracetam . It has been suggested that pramiracetam may act on the brain and peripheral sites that rely on the adrenal glands .
Mode of Action
It is believed to indirectly affect the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another . Pramiracetam may also increase or restore brain membrane fluidity, which facilitates cell signaling .
Biochemical Pathways
It has been suggested that pramiracetam may influence the hydration and amphiphilic properties of molecules, affecting their localization and orientation at the water-lipophilic medium interface . This could potentially explain some characteristics of the pharmacological action of the drug .
Pharmacokinetics
It has been found that pramiracetam is absorbed in humans and follows linear kinetics in the blood . The half-life of pramiracetam has been noted to be variable, ranging from 2 to 8 hours .
Result of Action
Pramiracetam has been studied for use in Alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression . It has been clinically proven to improve memory in healthy elderly adults with memory loss and enhance overall cognition in young adults with memory problems .
Action Environment
The action of pramiracetam may be influenced by environmental factors such as hydration and amphiphilic properties . These factors could affect the drug’s localization and orientation at the water-lipophilic medium interface, potentially influencing its pharmacological action .
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIOXQZKHQQRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
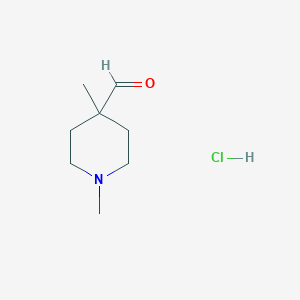
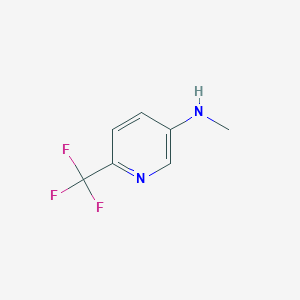
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)

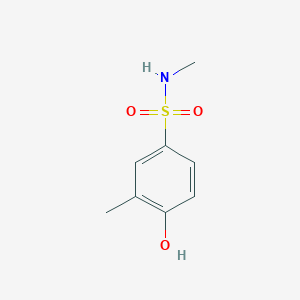
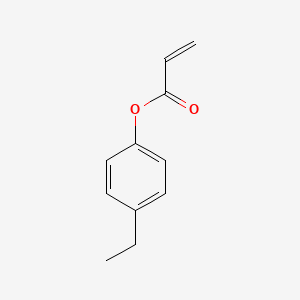
![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)
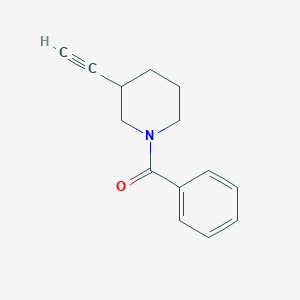
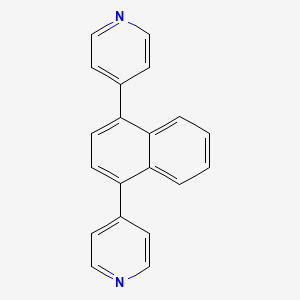
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B3102981.png)
